molecular formula C13H15Cl2N3O B3010430 4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride CAS No. 1235440-47-7

4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride

Cat. No. B3010430
CAS RN: 1235440-47-7
M. Wt: 300.18
InChI Key: IJMWEXJIUKIQIK-UHFFFAOYSA-N
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Description

The compound "4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of pyridine-containing compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various methods, including condensation reactions, ring-opening polycondensation, and multicomponent reactions. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine . Another study reported the one-pot synthesis of pyrido[1,2-a]benzimidazole derivatives from pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde . These methods highlight the versatility of pyridine as a building block for complex organic molecules.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of a pyridine-containing compound was confirmed by FT-IR, NMR, and single-crystal X-ray diffraction methods . The molecular geometry can be optimized using density functional theory (DFT) to obtain geometric parameters, vibrational wavenumbers, and chemical shifts .

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, annulation reactions, and reactions with acetic anhydride to afford corresponding fused systems . These reactions can lead to the formation of complex heterocyclic compounds with potential applications in various fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and mechanical properties, can be tailored by modifying the pyridine moiety. For instance, polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic solvents, high thermal stability, and outstanding mechanical properties . Additionally, pyridine derivatives can exhibit luminescence and aggregation-enhanced emission in different solvents, which can be influenced by the polarity of the solvent . The dielectric constants and electrocatalytic activities of these compounds can also be significant, as demonstrated by their photocatalytic and electrocatalytic performances .

Scientific Research Applications

1. Entangled Framework Construction

A study by Li et al. (2012) focused on creating entangled structures and 3D supramolecular frameworks using a similar compound, 1,4-bis(pyridin-4-ylmethoxy)benzene. These structures were achieved through pH variation and involved bi- and tri-metallic cores as nodes. This research highlights the potential of such compounds in constructing complex molecular architectures (Li et al., 2012).

2. Luminescent Properties and Stimuli-Responsive Behavior

Srivastava et al. (2017) investigated compounds including pyridyl substituted benzamides, demonstrating aggregation-enhanced emission and multi-stimuli-responsive properties. This indicates the utility of similar compounds in the development of advanced materials with unique optical characteristics (Srivastava et al., 2017).

3. Coordination Polymer Synthesis

Research by Oh et al. (2005) involved the formation of coordination polymers and a macrocycle using flexible bis(2-pyridyl) ligands, similar in structure to 4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride. The study demonstrated how the ligand's structure influences the resultant polymeric forms, suggesting applications in the design of novel materials (Oh et al., 2005).

4. Photophysical Properties in Lanthanide-Based Coordination Polymers

Sivakumar et al. (2011) synthesized lanthanide complexes using a related compound, 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, and studied their photophysical properties. This provides insights into the use of such compounds in creating materials with specific optical characteristics, particularly in coordination polymers (Sivakumar et al., 2011).

5. Synthesis and Luminescent Properties of Coordination Polymers

Liu et al. (2010) explored the creation of coordination polymers using V-shape ligands, similar to this compound. This study contributes to the understanding of how different metallic ions and ligands interact to form unique polymeric structures with potential luminescent properties (Liu et al., 2010).

properties

IUPAC Name

4-(pyridin-3-ylmethoxy)benzenecarboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.2ClH/c14-13(15)11-3-5-12(6-4-11)17-9-10-2-1-7-16-8-10;;/h1-8H,9H2,(H3,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMWEXJIUKIQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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